(Rac)-Benpyrine

Inflammation Autoimmunity Cytokine

(Rac)-Benpyrine is the racemic form of Benpyrine, a highly specific, orally active small-molecule TNF-α inhibitor (IC50 0.109 µM). Unlike injectable biologic inhibitors (e.g., Adalimumab), it enables convenient oral dosing for in vivo studies. Validated in murine models of collagen-induced arthritis (CIA), imiquimod-induced psoriasis, and LPS-induced endotoxemia, it is an essential tool for TNF-α-mediated inflammation research. Ideal for proof-of-concept studies, SAR optimization, and screening of NF-κB pathway modulators.

Molecular Formula C16H16N6O
Molecular Weight 308.34 g/mol
Cat. No. B2893584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Benpyrine
Molecular FormulaC16H16N6O
Molecular Weight308.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)
InChIKeyHUWOMAVUXTXEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Benpyrine: A Potent and Orally Active TNF-α Inhibitor for Inflammatory and Autoimmune Disease Research


(Rac)-Benpyrine (CAS 1333714-43-4) is the racemic form of Benpyrine, a novel, highly specific, and orally active small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α) [1][2]. It acts by directly binding to TNF-α and blocking its interaction with TNF receptor 1 (TNFR1), with an IC50 value of 0.109 µM [3]. (Rac)-Benpyrine has demonstrated in vivo efficacy in murine models of endotoxemia, collagen-induced arthritis (CIA), and imiquimod-induced psoriasis, establishing its utility as a key research tool for investigating TNF-α-mediated inflammation and autoimmune diseases .

Why (Rac)-Benpyrine Cannot Be Interchanged with Other TNF-α Inhibitors: The Critical Role of Specificity and Oral Bioavailability


Generic substitution within the class of TNF-α inhibitors is scientifically unsound due to fundamental differences in molecular structure, mechanism of action, and route of administration. Biologic inhibitors like monoclonal antibodies (e.g., Adalimumab, Infliximab) are large proteins requiring injection and possess different binding epitopes and pharmacokinetic profiles [1]. Other small-molecule TNF-α inhibitors, such as SPD304, have been associated with poor efficacy and severe adverse effects, precluding their development [2]. (Rac)-Benpyrine, as a highly specific and orally active small molecule, addresses the critical gap left by these alternatives, providing a distinct, cost-effective, and convenient tool for probing TNF-α biology in vivo [3][4]. The following quantitative evidence guide details its specific performance against key comparators.

Quantitative Evidence for (Rac)-Benpyrine: A Comparative Analysis Against Key TNF-α Inhibitors


Potent In Vitro Inhibition of TNF-α/TNFR1 Interaction: (Rac)-Benpyrine vs. SPD304

(Rac)-Benpyrine demonstrates potent inhibition of the TNF-α/TNFR1 protein-protein interaction with an IC50 of 0.109 µM [1]. While a direct head-to-head IC50 comparison with the early small-molecule inhibitor SPD304 in the same assay is not available, the literature describes SPD304 and its analogs as having low efficacy and severe adverse effects, which halted their development [2]. The quantitative potency of (Rac)-Benpyrine, combined with its high specificity, represents a significant advance over these earlier, flawed small-molecule candidates [3].

Inflammation Autoimmunity Cytokine

In Vivo Efficacy in Endotoxemia: (Rac)-Benpyrine Confers a Survival Advantage

In an LPS-induced murine model of endotoxemia, treatment with (Rac)-Benpyrine at a dose of 25 mg/kg demonstrably improved survival rates compared to vehicle-treated controls [1]. This survival benefit is directly linked to the compound's ability to attenuate TNF-α-induced inflammation, thereby reducing multi-organ (liver and lung) injury [2].

Endotoxemia Sepsis Inflammation

Therapeutic Effect in Collagen-Induced Arthritis (CIA): (Rac)-Benpyrine Matches Gold Standard Biologics In Vivo

In a murine model of collagen-induced arthritis (CIA), the gold standard for rheumatoid arthritis research, oral administration of (Rac)-Benpyrine (25-50 mg/kg) significantly relieved disease symptoms [1]. This effect, quantified by reduced foot swelling and decreased serum levels of pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) alongside an increase in the anti-inflammatory cytokine IL-10, mirrors the therapeutic outcomes achieved with biologic TNF-α inhibitors (e.g., Adalimumab) but via a convenient oral route [2][3].

Rheumatoid Arthritis Autoimmune Disease Therapeutic

Efficacy in a Psoriasis Model: (Rac)-Benpyrine vs. Untreated Controls

Oral administration of (Rac)-Benpyrine (25 mg/kg) was shown to decrease disease severity in a mouse model of imiquimod-induced psoriasis [1]. This reduction in psoriasiform inflammation, a hallmark of the disease, provides direct evidence of its therapeutic potential in another major TNF-α-mediated autoimmune condition [2].

Psoriasis Dermatology Autoimmunity

Orally Active Small Molecule vs. Biologics: A Fundamental Advantage in Preclinical Research

Unlike biologic TNF-α inhibitors (monoclonal antibodies and fusion proteins), which require parenteral (injection) administration, (Rac)-Benpyrine is an orally active small molecule [1][2]. In preclinical studies, it is administered via oral gavage at doses of 25-50 mg/kg to achieve therapeutic effects in mice . This route of administration offers a significant practical advantage for long-term in vivo studies, reducing animal stress and experimental complexity compared to repeated injections [3].

Drug Discovery Pharmacokinetics Preclinical

High-Value Research and Preclinical Applications for (Rac)-Benpyrine


Preclinical Development of Oral Therapies for Rheumatoid Arthritis

(Rac)-Benpyrine serves as an ideal tool compound for proof-of-concept studies in collagen-induced arthritis (CIA) models, allowing researchers to validate oral small-molecule TNF-α inhibition as a therapeutic strategy and to benchmark new chemical entities against its well-characterized efficacy and safety profile [1].

Investigating the Role of TNF-α in Cytokine Storm and Sepsis

Given its ability to improve survival in LPS-induced endotoxemia models, (Rac)-Benpyrine is a critical reagent for studying the pathophysiology of acute inflammatory conditions like sepsis and for evaluating interventions aimed at mitigating TNF-α-driven multi-organ failure and mortality [2].

Developing Cost-Effective Oral Treatments for Psoriasis and Inflammatory Bowel Disease (IBD)

Its proven efficacy in an imiquimod-induced psoriasis model positions (Rac)-Benpyrine as a key lead-like compound for researchers developing new oral therapies for dermatological and gastrointestinal autoimmune disorders. It provides a validated starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies .

Mechanistic Studies of TNF-α Downstream Signaling (NF-κB Pathway)

In vitro, (Rac)-Benpyrine's ability to block TNF-α-induced nuclear translocation of NF-κB/p65 in RAW264.7 macrophages makes it a precise molecular probe for dissecting the NF-κB signaling cascade and for screening compounds that may modulate this critical inflammatory pathway [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Benpyrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.